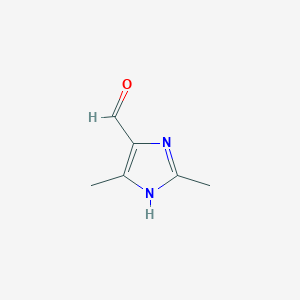

2,5-Dimethyl-1H-imidazole-4-carbaldehyde

Description

A Foundation of Significance in Chemical and Biological Sciences

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. medchemexpress.comnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, both naturally occurring and synthetic. nih.govchemijournal.com The unique structural and electronic properties of the imidazole nucleus allow it to interact with a wide array of biological targets through various non-covalent interactions, such as hydrogen bonding, metal coordination, and pi-pi stacking. semanticscholar.org This versatility has rendered it a central component in the design of numerous therapeutic agents. nih.gov

The imidazole moiety is a fundamental building block in several essential biological molecules, including the amino acid histidine, histamine, and purines, which form the basis of DNA and RNA. nih.govresearchgate.net Its presence in these vital biomolecules underscores its inherent biocompatibility and importance in biological processes. This has inspired medicinal chemists to incorporate the imidazole core into novel drug candidates aimed at a wide spectrum of diseases. researchgate.net Consequently, imidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govacs.org

Substituted Imidazole Carbaldehydes: An Academic and Research Overview

Within the broader class of imidazole derivatives, substituted imidazole carbaldehydes have garnered significant academic interest due to their synthetic versatility. nih.gov The aldehyde functional group serves as a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse molecular complexity. nih.gov This has made them valuable intermediates in the synthesis of more elaborate molecules with tailored biological activities.

The research trajectory in this area has seen the development of various synthetic methodologies for accessing a wide range of substituted imidazole carbaldehydes. nih.gov These synthetic efforts are often coupled with biological evaluations to probe the structure-activity relationships (SAR) of the resulting compounds. chemijournal.com For instance, studies have shown that the nature and position of substituents on the imidazole ring can profoundly influence the biological activity of the molecule. nih.gov This has led to the exploration of a vast chemical space around the imidazole carbaldehyde core in the quest for more potent and selective therapeutic agents.

The Rationale for Investigating 2,4-Dimethyl-1H-imidazole-5-carbaldehyde

The specific focus on 2,4-Dimethyl-1H-imidazole-5-carbaldehyde stems from its potential as a key building block in the synthesis of targeted therapeutic agents. medchemexpress.com The substitution pattern of this molecule—with methyl groups at the 2 and 4 positions and a carbaldehyde at the 5 position—offers a unique combination of steric and electronic properties that can be exploited in drug design.

The rationale for its investigation can be broken down into several key aspects:

Synthetic Utility: As a drug intermediate, 2,4-Dimethyl-1H-imidazole-5-carbaldehyde provides a synthetically accessible starting point for the construction of more complex imidazole-based compounds. medchemexpress.com The aldehyde group is particularly amenable to reactions such as condensation, oxidation, and the formation of Schiff bases, enabling the creation of diverse chemical libraries for biological screening. nih.gov

Scaffold for Kinase Inhibitors: The imidazole scaffold is a well-established core for the design of kinase inhibitors, a major class of anticancer drugs. nih.gov The specific substitution pattern of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde can be strategically utilized to orient substituents towards key interaction points within the ATP-binding site of various kinases. semanticscholar.orgnih.gov

Anticancer and Antiviral Potential: Given the broad anticancer and antiviral activities reported for many imidazole derivatives, there is a strong impetus to explore new analogs. 2,4-Dimethyl-1H-imidazole-5-carbaldehyde serves as a precursor for novel compounds that could potentially overcome the limitations of existing therapies, such as drug resistance. acs.org

Structure-Activity Relationship (SAR) Studies: The investigation of this specific isomer allows for a deeper understanding of the SAR of substituted imidazoles. nih.govchemijournal.com By systematically modifying the carbaldehyde group and evaluating the biological activity of the resulting derivatives, researchers can elucidate the key structural features required for potent and selective interactions with specific biological targets.

The following table provides a summary of key properties for 2,4-Dimethyl-1H-imidazole-5-carbaldehyde:

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| CAS Number | 68282-52-0 |

| Primary Application | Drug Intermediate |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-6(3-9)8-5(2)7-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFWADYNIVRMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10527692 | |

| Record name | 2,5-Dimethyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68282-52-0 | |

| Record name | 2,5-Dimethyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Derivatization Strategies of 2,4 Dimethyl 1h Imidazole 5 Carbaldehyde

Transformations Involving the Imidazole (B134444) Ring Nitrogen Atoms

The nucleophilic nature of the nitrogen atoms in the imidazole ring facilitates reactions such as alkylation and arylation, leading to the formation of N-substituted derivatives and imidazolium (B1220033) salts.

The nitrogen atoms of the imidazole ring can be readily functionalized through N-alkylation and N-arylation reactions. These transformations are crucial for structural diversification, allowing for the modulation of the compound's physicochemical properties.

N-Alkylation: This process typically involves the reaction of the imidazole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, yielding either the N-1 or N-3 substituted product, or a mixture of both. For instance, using sodium hydride in tetrahydrofuran (THF) is a common method to achieve N-1 selective alkylation on similar heterocyclic scaffolds. beilstein-journals.org A variety of alkylating agents, including primary and secondary alkyl halides, can be employed. beilstein-journals.org

N-Arylation: The introduction of an aryl group onto the imidazole ring is often accomplished through transition-metal-catalyzed cross-coupling reactions. Copper- and palladium-catalyzed methods are prevalent. researchgate.netnih.gov For example, the Ullmann condensation, a copper-catalyzed reaction, has traditionally been used, though it often requires harsh reaction conditions. nih.gov More modern approaches utilize palladium catalysts with specialized ligands, which can offer higher yields and regioselectivity under milder conditions. nih.govmit.edu These methods allow for the coupling of various aryl halides and triflates with the imidazole ring. nih.gov

| Reaction Type | Typical Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Base (e.g., NaH, K2CO3) in a suitable solvent (e.g., THF, DMF) | N-Alkyl-2,4-dimethylimidazole-5-carbaldehyde |

| N-Arylation | Aryl Halides (e.g., Ar-Br, Ar-Cl), Arylboronic acids | Palladium or Copper catalyst with a ligand and base | N-Aryl-2,4-dimethylimidazole-5-carbaldehyde |

Further alkylation of an N-substituted imidazole leads to the formation of a quaternary imidazolium salt. These salts are a prominent class of ionic liquids and are also used as precursors for N-heterocyclic carbenes (NHCs), which are important ligands in organometallic catalysis. orientjchem.org

The synthesis involves treating an N-alkylated imidazole derivative with a second equivalent of an alkylating agent. This process results in a positively charged imidazolium cation with a corresponding counter-anion from the alkylating agent (e.g., bromide, iodide). Imidazolium salts exhibit desirable properties such as high thermal and chemical stability. chemscene.com Their tunable nature, achieved by varying the substituents on the nitrogen atoms, allows for the design of ionic liquids with specific properties for applications in electrochemistry and as reaction solvents. chemscene.com

| Reactant | Reagent | Reaction Conditions | Product | Application |

|---|---|---|---|---|

| N-Alkyl-2,4-dimethylimidazole-5-carbaldehyde | Alkyl Halide (R'-X) | Heating in a solvent like acetonitrile | 1,3-Dialkyl-2,4-dimethyl-5-formylimidazolium Salt | Ionic Liquids, NHC Precursors |

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C5 position is an electrophilic center that readily undergoes a variety of chemical transformations, providing another avenue for derivatization.

The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. This fundamental reaction allows for the introduction of a wide range of functional groups. For example, Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the aldehyde to form secondary alcohols after an aqueous workup. This reaction is a key method for carbon-carbon bond formation.

Aldehydes readily react with primary amines to form imines, also known as Schiff bases, through a condensation reaction that involves the elimination of a water molecule. researchgate.net This reaction is typically reversible and can be catalyzed by either acid or base. The resulting imine can serve as a versatile intermediate for the synthesis of more complex molecules, including various nitrogen-containing heterocycles. researchgate.net

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can be used to convert the aldehyde to a carboxylic acid (1,4-Dimethyl-1H-imidazole-5-carboxylic acid). Mild oxidants are often preferred to avoid unwanted side reactions on the imidazole ring.

Reduction: The reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents provide a straightforward method to introduce a hydroxymethyl group at the C5 position of the imidazole ring.

| Transformation | Typical Reagents | Functional Group Conversion | Product Type |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | -CHO → -CH(OH)R | Secondary Alcohol |

| Imine Condensation | Primary Amines (R-NH2) | -CHO → -CH=N-R | Imine (Schiff Base) |

| Oxidation | Mild oxidizing agents (e.g., Ag2O) | -CHO → -COOH | Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH4), Lithium Aluminum Hydride (LiAlH4) | -CHO → -CH2OH | Primary Alcohol |

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is an aromatic heterocycle that exhibits a rich and varied reactivity, influenced by the presence of two nitrogen atoms. Its reactivity towards electrophiles and nucleophiles is a cornerstone of its chemical versatility. The imidazole nucleus is generally considered electron-rich, making it susceptible to electrophilic attack. globalresearchonline.net Electrophilic substitution reactions typically occur at the C4 and C5 positions of the imidazole ring, which possess the highest electron density. globalresearchonline.net The C2 position is less favored for electrophilic attack due to the electron-withdrawing inductive effect of the adjacent nitrogen atoms. globalresearchonline.net

In the case of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde, the existing substituents significantly direct the outcome of substitution reactions. The methyl groups at C2 and C4 are electron-donating, further activating the ring towards electrophilic attack. However, the carbaldehyde group at the C5 position is a meta-directing deactivator. This electronic push-pull system modulates the reactivity of the remaining unsubstituted position on the ring. The primary site for electrophilic substitution on the 2,4-Dimethyl-1H-imidazole-5-carbaldehyde ring would be the N1 position, which can be readily alkylated or acylated.

Conversely, the imidazole ring is generally resistant to nucleophilic substitution unless activated by strongly electron-withdrawing groups. globalresearchonline.net The presence of the carbaldehyde group in 2,4-Dimethyl-1H-imidazole-5-carbaldehyde does provide some activation, but nucleophilic attack on the carbon atoms of the imidazole ring is still an uncommon reaction pathway. More typically, nucleophilic additions will occur at the carbonyl carbon of the carbaldehyde group. For nucleophilic substitution to occur on the ring itself, a leaving group, such as a halogen, would typically need to be present at one of the carbon positions. Studies on nitro-activated halo-imidazoles have shown that nucleophilic displacement is possible under these activated conditions.

Strategic Derivatization for the Construction of Fused Heterocyclic Systems (e.g., Benzoxazoles, Benzothiazoles, Benzoimidazoles)

The carbaldehyde functional group of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde is a versatile handle for the construction of more complex molecular architectures, particularly fused heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science. Benzoxazoles, benzothiazoles, and benzoimidazoles are prominent examples of fused heterocycles that can be synthesized from this imidazole derivative.

A common and effective strategy for synthesizing these fused systems involves the condensation of an aldehyde with an ortho-disubstituted benzene derivative. Specifically, 2,4-Dimethyl-1H-imidazole-5-carbaldehyde can react with 2-aminophenols, 2-aminothiophenols, and 1,2-phenylenediamines to yield the corresponding imidazole-substituted benzoxazoles, benzothiazoles, and benzoimidazoles, respectively. nih.gov

The general synthetic approach is a two-step process:

Schiff Base Formation: The initial step is the acid- or base-catalyzed condensation reaction between the aldehyde group of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde and the primary amino group of the benzene derivative. This reaction forms a Schiff base intermediate (an imine).

Cyclization and Aromatization: The Schiff base intermediate then undergoes an intramolecular cyclization. The hydroxyl, thiol, or second amino group attacks the imine carbon. This is followed by a dehydration, desulfurization, or deamination/oxidation step, which leads to the formation of the stable, aromatic fused heterocyclic ring.

This synthetic strategy has been successfully employed to convert 4-methyl-5-imidazole carbaldehyde into these fused heterocyclic systems. nih.gov Various catalysts and reaction conditions can be used to promote these transformations, including the use of Brønsted acidic ionic liquids or other heterogeneous catalysts to facilitate environmentally friendly, solvent-free reactions. nih.govacs.org

| Reactant | Resulting Fused Heterocycle | General Reaction Scheme |

|---|---|---|

| 2-Aminophenol | 2-(2,4-Dimethyl-1H-imidazol-5-yl)benzoxazole | Imidazole-CHO + o-H₂N-C₆H₄-OH → Imidazole-Benzoxazole + H₂O |

| 2-Aminothiophenol | 2-(2,4-Dimethyl-1H-imidazol-5-yl)benzothiazole | Imidazole-CHO + o-H₂N-C₆H₄-SH → Imidazole-Benzothiazole + H₂O + [O] |

| 1,2-Phenylenediamine | 2-(2,4-Dimethyl-1H-imidazol-5-yl)benzoimidazole | Imidazole-CHO + o-H₂N-C₆H₄-NH₂ → Imidazole-Benzoimidazole + H₂O + [O] |

Rational Design of Derivatives for Targeted Biological and Material Properties

The rational design of derivatives of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde allows for the fine-tuning of its chemical structure to achieve specific biological activities or material properties. The imidazole core is a well-established pharmacophore found in many biologically active compounds, and modifications to the substituents can lead to enhanced potency, selectivity, or novel mechanisms of action. semanticscholar.org

A key strategy for developing biologically active derivatives is the modification of the carbaldehyde group. For instance, condensation of imidazole carboxaldehydes with thiosemicarbazides or hydrazides leads to the formation of thiosemicarbazones and hydrazones, respectively. These classes of compounds are known to possess a wide range of biological activities. Research has shown that thiosemicarbazones derived from imidazole-4-carboxaldehyde exhibit significant and selective antifungal activity against crop-related fungi like Cladosporium cladosporioides. nih.gov This demonstrates a rational design approach where the imidazole scaffold is combined with a thiosemicarbazone moiety, a known metal chelator that can interfere with essential fungal enzymes.

| Derivative Class | Modification Site | Targeted Property | Example Application |

|---|---|---|---|

| Thiosemicarbazones | C5-carbaldehyde | Antifungal Activity | Crop protection nih.gov |

| Hydrazones | C5-carbaldehyde | Antifungal Activity | Control of pathogenic fungi nih.gov |

| Benzimidazole (B57391) Fused Systems | C5-carbaldehyde | Antimicrobial, Anticancer | Pharmaceutical drug development semanticscholar.org |

| N-Alkylated Imidazolium Salts | N1 and N3 positions | Ionic Liquids, Catalysts | Green chemistry, materials science nih.gov |

In the realm of materials science, derivatives of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde can be designed as building blocks for functional materials. For example, the nitrogen atoms of the imidazole ring can act as ligands for metal ions, making these derivatives suitable for the construction of metal-organic frameworks (MOFs). The carbaldehyde group can be used to anchor the molecule to a polymer backbone or to participate in polymerization reactions, leading to the creation of functionalized polymers with specific catalytic or electronic properties. chemicalbook.com Furthermore, the methylation of both nitrogen atoms of the imidazole ring leads to the formation of an imidazolium salt. nih.gov Imidazolium salts are a prominent class of ionic liquids, which are valued as green solvents and catalysts in a variety of chemical processes.

Advanced Spectroscopic and Structural Elucidation Studies of 2,4 Dimethyl 1h Imidazole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomerism and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of imidazole (B134444) derivatives, providing detailed information about the atomic connectivity and spatial arrangement of the molecule. For 2,4-Dimethyl-1H-imidazole-5-carbaldehyde, both ¹H and ¹³C NMR are instrumental in confirming its constitution and distinguishing it from positional isomers, such as 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

In ¹H NMR, the chemical shifts of the protons are indicative of their electronic environment. The spectrum would be expected to show distinct signals for the aldehyde proton (-CHO), the N-H proton of the imidazole ring, and the two methyl groups (-CH₃). The aldehyde proton typically appears at a downfield chemical shift (δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The two methyl groups at positions 2 and 4 would exhibit separate singlet signals, with their precise chemical shifts helping to confirm their positions on the imidazole ring. For the related compound 4-methyl-1H-imidazole-5-carbaldehyde, the methyl protons are observed at δ 2.43 ppm and the aldehyde proton at δ 9.74 ppm researchgate.net.

Positional isomerism can be resolved using two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC). HMBC experiments reveal long-range correlations (2-3 bonds) between protons and carbon atoms. For instance, correlations between the aldehyde proton and the C4 and C5 carbons of the imidazole ring, as well as correlations between the methyl protons and their attached ring carbons, would unambiguously establish the substitution pattern.

Conformational analysis, particularly concerning the orientation of the carbaldehyde group relative to the imidazole ring, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are in close proximity, which can help determine the preferred rotational conformation of the aldehyde substituent. ipb.ptnih.gov In solution, imidazole derivatives can exist as a mixture of tautomers, where the proton on the nitrogen atom can shift between the two nitrogen sites. researchgate.netnih.gov NMR spectroscopy, sometimes at variable temperatures, can be used to study the dynamics of this tautomeric equilibrium. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4-Dimethyl-1H-imidazole-5-carbaldehyde Predicted values are based on typical ranges for imidazole and aldehyde functional groups.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde H (CHO) | 9.5 - 10.5 | 180 - 190 |

| Imidazole N-H | 12.0 - 14.0 (broad) | N/A |

| 2-Methyl H (CH₃) | 2.3 - 2.6 | 12 - 16 |

| 4-Methyl H (CH₃) | 2.2 - 2.5 | 10 - 14 |

| Imidazole C2 | N/A | 145 - 155 |

| Imidazole C4 | N/A | 135 - 145 |

| Imidazole C5 | N/A | 125 - 135 |

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For 2,4-Dimethyl-1H-imidazole-5-carbaldehyde (C₆H₈N₂O), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its elemental composition.

The molecular identity is established by observing the molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), the protonated molecule ([M+H]⁺). The nominal molecular weight of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde is 124 g/mol .

Elucidation of the fragmentation pathway via tandem mass spectrometry (MS/MS) provides further structural confirmation. The fragmentation of imidazole derivatives often involves the loss of substituents from the ring, while the heterocyclic ring itself remains intact. nih.gov For aldehydes, characteristic fragmentation includes the cleavage of bonds adjacent to the carbonyl group, leading to the loss of a hydrogen radical (M-1) or the formyl radical (CHO, M-29). libretexts.org

A plausible fragmentation pathway for 2,4-Dimethyl-1H-imidazole-5-carbaldehyde would involve:

Initial protonation at one of the nitrogen atoms in ESI-MS, giving a precursor ion at m/z 125.

Loss of carbon monoxide (CO) from the aldehyde group, a common fragmentation for aldehydes, leading to a fragment ion.

Loss of a methyl radical (•CH₃) from either the C2 or C4 position.

Cleavage of the formyl group (•CHO) , resulting in a significant fragment ion.

These fragmentation patterns serve as a molecular fingerprint, allowing for the confident identification of the compound in complex mixtures.

Table 2: Predicted Mass Spectrometry Fragments for 2,4-Dimethyl-1H-imidazole-5-carbaldehyde

| Fragment | Proposed Structure / Loss | Predicted m/z |

| [M+H]⁺ | Protonated molecule | 125 |

| [M]⁺ | Molecular ion | 124 |

| [M-H]⁺ | Loss of hydrogen radical | 123 |

| [M-CHO]⁺ | Loss of formyl radical | 95 |

| [M-CH₃]⁺ | Loss of methyl radical | 109 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups and their expected IR absorptions are:

N-H Stretch: The imidazole N-H bond gives rise to a broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of hydrogen-bonded amines and amides. researchgate.net

C-H Stretch: The C-H stretching vibrations of the methyl groups and the imidazole ring typically appear in the 2850-3100 cm⁻¹ region. lumenlearning.com

Aldehyde C-H Stretch: A distinctive feature of aldehydes is the presence of two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹, corresponding to the C-H bond of the aldehyde group. pressbooks.publibretexts.org

C=O Stretch: The carbonyl group (C=O) of the aldehyde produces a very strong and sharp absorption band in the range of 1670-1730 cm⁻¹. pressbooks.pub Its exact position can be influenced by conjugation with the imidazole ring.

C=N and C=C Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazole ring are expected to appear in the 1500-1650 cm⁻¹ region. researchgate.net

The collective presence of these specific bands provides strong evidence for the structure of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde.

Table 3: Key Infrared Absorption Bands for 2,4-Dimethyl-1H-imidazole-5-carbaldehyde

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Imidazole N-H | Stretch | 3200 - 3500 | Medium, Broad |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium |

| Aldehyde C-H | Stretch | ~2850 and ~2750 | Weak to Medium |

| Aldehyde C=O | Stretch | 1670 - 1730 | Strong, Sharp |

| Imidazole C=N/C=C | Stretch | 1500 - 1650 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde would yield accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and the planarity of the imidazole ring.

The crystal structure of related imidazole derivatives reveals that the packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. researchgate.netfigshare.com For 2,4-Dimethyl-1H-imidazole-5-carbaldehyde, the primary intermolecular interactions expected are:

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H group) and acceptors (the lone pair on the other nitrogen atom and the oxygen of the aldehyde). This facilitates the formation of strong N-H···N or N-H···O hydrogen bonds, which often direct the assembly of molecules into chains or sheets. mdpi.com

Weak C-H···O/N Interactions: Weaker hydrogen bonds involving the C-H bonds of the methyl groups or the imidazole ring as donors and the aldehyde oxygen or imidazole nitrogen as acceptors can also play a significant role in stabilizing the crystal packing. iucr.org

Analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound and its physical properties, such as melting point and solubility. The angle between the plane of the imidazole ring and the substituent aldehyde group would also be precisely determined. iucr.org

Table 4: Typical Intermolecular Interactions and Bond Lengths in Imidazole Derivatives Data derived from crystallographic studies of similar compounds.

| Interaction / Bond | Description | Typical Distance / Length (Å) |

| N-H···N Hydrogen Bond | Interaction between N-H donor and N acceptor | 2.7 - 3.1 |

| N-H···O Hydrogen Bond | Interaction between N-H donor and C=O acceptor | 2.8 - 3.2 |

| C-H···O Interaction | Weak hydrogen bond | 3.0 - 3.5 |

| Imidazole C=C | Double bond within the ring | 1.34 - 1.38 |

| Imidazole C-N | Single bond within the ring | 1.35 - 1.40 |

| Imidazole C=N | Double bond within the ring | 1.30 - 1.35 |

Computational Chemistry and Theoretical Modeling of 2,4 Dimethyl 1h Imidazole 5 Carbaldehyde Systems

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule like 2,4-Dimethyl-1H-imidazole-5-carbaldehyde. These calculations provide detailed information about the molecule's electronic structure, which dictates its stability and chemical reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govnih.gov For instance, in studies of other imidazole (B134444) derivatives, the HOMO charge density is often located on the phenyl rings, while the LUMO density is situated on the imidazole and adjacent moieties, highlighting the regions most involved in electron transfer. nih.gov

Further analyses, such as Natural Bond Orbital (NBO) analysis, can reveal details about charge distribution and intramolecular interactions. For example, in a study on a related imidazole-carbaldehyde derivative, NBO analysis was used to determine the polarization of bonds, identifying the most acidic hydrogen atom attached to the imidazole ring. orientjchem.org Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, indicating electrophilic and nucleophilic sites for potential reactions.

Thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (S) can also be calculated to predict the stability of the molecule. orientjchem.org These theoretical approaches allow for a comprehensive prediction of the molecule's behavior before engaging in extensive laboratory synthesis and testing.

| Computational Method | Calculated Parameter | Significance for 2,4-Dimethyl-1H-imidazole-5-carbaldehyde |

|---|---|---|

| DFT (B3LYP/6-31G) | HOMO-LUMO Energy Gap (ΔE) | Predicts chemical reactivity and kinetic stability. nih.gov |

| DFT (B3LYP/6-31G) | Dipole Moment (μ) | Indicates overall polarity and influences intermolecular interactions. orientjchem.org |

| GIAO method | 1H and 13C NMR Chemical Shifts | Aids in structural confirmation by comparing theoretical vs. experimental spectra. orientjchem.org |

| NBO Analysis | Atomic Charges & Bond Polarization | Identifies acidic protons and reactive sites within the molecule. orientjchem.org |

| MEP Mapping | Electrostatic Potential | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in drug discovery for modeling the interaction between a ligand, such as a derivative of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde, and a biological target, typically a protein or enzyme. The process generates a binding score, often expressed in kcal/mol, which estimates the binding affinity.

For example, in a study on novel imidazole-based 1,2,3-triazoles designed as carbonic anhydrase II (CA II) inhibitors, molecular docking revealed that specific derivatives displayed excellent binding scores of -8.0 and -8.4 kcal/mol, surpassing the reference compound. scielo.br These findings suggest that the imidazole ring plays an essential role in the inhibition of the CA II enzyme. scielo.br Similarly, studies on benzimidazole (B57391)–thiadiazole hybrids targeting the CYP51 enzyme found that the most active compound also had the highest docking energy of -10.928 kcal/mol. nih.gov

To validate the docking poses and assess the stability of the ligand-target complex over time, Molecular Dynamics (MD) simulations are employed. MD simulations model the motion of atoms and molecules, providing insights into conformational changes and the persistence of key interactions. A common metric used in MD analysis is the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms. In the study of CA II inhibitors, RMSD analysis showed average values of 3.20 Å for the ligand-protein complex, indicating that the complex remained stable throughout the simulation. scielo.br

| Compound Type | Target Protein | Binding Score (kcal/mol) | Key Finding |

|---|---|---|---|

| Imidazole-based 1,2,3-triazole (Compound 5a) | Carbonic Anhydrase II | -8.0 | Stronger binding affinity than the reference inhibitor. scielo.br |

| Imidazole-based 1,2,3-triazole (Compound 5f) | Carbonic Anhydrase II | -8.4 | Identified as a potential lead candidate for inhibitor development. scielo.br |

| Benzimidazole–thiadiazole hybrid (Compound 5f) | CYP51 | -10.928 | Highest docking energy correlated with the highest antifungal activity. nih.gov |

| Acetazolamide (Reference Inhibitor) | Carbonic Anhydrase II | -4.4 | Serves as a benchmark for comparing the potency of new compounds. scielo.br |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov These models are powerful predictive tools in drug design, allowing researchers to estimate the activity of novel compounds before they are synthesized.

A typical QSAR study involves several steps. First, a dataset of molecules with known activities (e.g., inhibitory concentrations) is selected. For these molecules, a wide range of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. nih.gov Using statistical techniques, a regression model is built to relate these descriptors to the observed activity.

For a series of derivatives based on the 2,4-Dimethyl-1H-imidazole-5-carbaldehyde scaffold, a QSAR model could be developed to guide the design of new analogues with enhanced potency against a specific biological target. For instance, 3D-QSAR studies on 1,2,4-oxadiazole (B8745197) derivatives as antibacterial agents provided insights into the critical structural features required for activity, helping to rationalize the design of new inhibitors. nih.gov The predictive power of a developed QSAR model is crucial and is typically validated using both internal and external sets of compounds to ensure its reliability. researchgate.net

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Partial Atomic Charges | Describes the electronic aspects and charge distribution of the molecule. |

| Steric / Topological | Molecular Weight / Volume | Relates to the size, shape, and branching of the molecule. |

| Hydrophobic | LogP (Partition Coefficient) | Quantifies the lipophilicity, affecting membrane permeability and solubility. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to participate in charge-transfer interactions. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Indicates the potential for specific interactions with a biological target. nih.gov |

Mechanistic Pathway Elucidation of Synthetic Reactions and Biological Interactions

Computational chemistry is a powerful tool for elucidating the mechanisms of both chemical reactions and biological interactions at the molecular level. By modeling transition states and reaction intermediates, researchers can understand and predict the outcomes of synthetic pathways.

In the context of synthesis, computational studies can explain the regioselectivity of complex reactions. For example, research on the synthesis of highly substituted imidazole derivatives explored how the presence of a 2-hydroxyaryl group in the starting material directs the reaction pathway. nih.gov Computational analysis of the reaction path revealed that this group facilitates an intramolecular proton transfer in an intermediate, which in turn triggers a rearrangement that selectively leads to the formation of the imidazole product over other possibilities. nih.gov This level of mechanistic insight is critical for optimizing reaction conditions and designing efficient synthetic routes.

For biological interactions, the mechanism of action can be elucidated through the detailed analysis of docking and MD simulation results. These models reveal the specific molecular interactions responsible for a ligand's biological effect. For instance, docking studies of benzimidazole–thiadiazole hybrids showed that, similar to known azole antifungals, the thiadiazole core interacts with the heme group in the active site of the target enzyme. nih.gov The simulations also identified a crucial hydrogen bond between the benzimidazole ring and the amino acid residue Met508, providing a clear, atom-level picture of the binding mechanism. nih.gov This detailed understanding of the ligand-target interactions is fundamental to mechanism-based drug design.

Explorations of Biological Activities and Pharmacological Potential of 2,4 Dimethyl 1h Imidazole 5 Carbaldehyde Analogues

Antimicrobial Activity Investigations Against Pathogenic Microorganisms

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Imidazole (B134444) derivatives have long been recognized for their broad-spectrum antimicrobial properties, and analogues of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde are being investigated as part of this ongoing effort.

Derivatives of the imidazole scaffold have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. While specific studies on analogues of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde are part of a broader exploration, the general findings for substituted imidazoles indicate significant potential. For instance, various imidazole derivatives have shown inhibitory effects against pathogenic bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). The antibacterial activity is often influenced by the nature and position of substituents on the imidazole ring.

| Bacterial Strain | Observed Activity of Imidazole Analogues | Reference |

| Staphylococcus aureus | Moderate to excellent inhibition | nih.gov |

| Bacillus subtilis | Moderate to excellent inhibition | nih.gov |

| Escherichia coli | Moderate to excellent inhibition | nih.gov |

| Pseudomonas aeruginosa | Moderate inhibition | nih.gov |

This table presents a generalized summary of findings for various imidazole derivatives and may not be specific to analogues of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde.

Imidazole-containing compounds are well-established as antifungal agents, with several derivatives being used clinically. Research into new analogues is aimed at overcoming resistance and broadening the spectrum of activity. Analogues derived from the imidazole scaffold have shown promising results against various fungal pathogens, including species of Candida and Aspergillus. The mechanism often involves the inhibition of enzymes crucial for fungal cell membrane integrity.

| Fungal Pathogen | Observed Activity of Imidazole Analogues | Reference |

| Candida albicans | Significant inhibitory effects | nih.gov |

| Aspergillus niger | Moderate inhibitory effects | researchgate.net |

| Penicillium chrysogenum | Potent activity | researchgate.net |

This table presents a generalized summary of findings for various imidazole derivatives and may not be specific to analogues of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde.

The antimicrobial action of imidazole derivatives is often multifactorial. A primary mechanism involves the disruption of microbial cell membranes. By interfering with the synthesis of ergosterol (B1671047) in fungi or altering the membrane composition in bacteria, these compounds can lead to increased membrane permeability and eventual cell lysis. Additionally, some imidazole analogues have been found to interfere with nucleic acid and protein synthesis, further contributing to their antimicrobial effects. nih.gov The specific mechanism can be modulated by the structural features of the individual analogue.

Antineoplastic and Anticancer Research Pathways

The search for novel anticancer agents has led to the exploration of various heterocyclic compounds, including imidazole derivatives. Analogues of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde are being investigated for their potential to inhibit cancer cell growth and induce apoptosis.

Numerous studies have demonstrated the in vitro cytotoxicity of imidazole derivatives against a panel of human cancer cell lines. These compounds have been shown to induce apoptosis, a form of programmed cell death, which is a key target for cancer therapies. For example, certain trisubstituted and tetrasubstituted imidazoles have been evaluated by the National Cancer Institute's 60 human cancer cell line panel, with some compounds showing significant anticancer potential. rsc.org The cytotoxic effects and the ability to induce apoptosis are often dose-dependent. nih.gov

| Cancer Cell Line | Observed Effect of Imidazole Analogues | Reference |

| A549 (Lung Carcinoma) | Inhibition of cell growth, induction of apoptosis and cell cycle arrest | rsc.org |

| HeLa (Cervical Cancer) | Induction of apoptosis | nih.gov |

| MCF-7 (Breast Cancer) | Cytotoxic activity | nih.gov |

| HepG2 (Liver Cancer) | Cytotoxic activity | nih.gov |

This table presents a generalized summary of findings for various imidazole derivatives and may not be specific to analogues of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde.

The anticancer activity of imidazole analogues is often linked to their ability to modulate key cellular signaling pathways that are dysregulated in cancer. One of the primary mechanisms involves the inhibition of various kinases, which are enzymes that play a crucial role in cell proliferation, survival, and metastasis. For instance, some imidazole-based compounds have been developed as kinase inhibitors, targeting enzymes within cancer signaling pathways to control tumor growth. Additionally, certain derivatives can enhance the intracellular levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent apoptosis. The ability of these compounds to interact with and modulate multiple signaling pathways underscores their potential as multifaceted anticancer agents.

Anti-inflammatory Response Modulation and Immunological Investigations

Imidazole derivatives have demonstrated significant potential in modulating inflammatory responses. neliti.comnih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. sciencescholar.us Many imidazole analogues have been synthesized and evaluated for their anti-inflammatory activity, often showing efficacy comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802). nih.govsciencescholar.us

The primary mechanism for the anti-inflammatory action of many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) that mediate inflammation. nih.govnih.gov In one study, a series of novel imidazole analogues were synthesized, with compounds 2a (2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole) and 2b (2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole) exhibiting 100% anti-inflammatory activity in a paw edema model, equivalent to the reference drug diclofenac. nih.gov Molecular docking studies confirmed that these compounds could bind effectively to the COX-2 receptor. nih.gov

Similarly, studies on imidazole-5(4H)-one analogues revealed that several compounds displayed a varying degree of anti-inflammatory activity, from weak to excellent, in the carrageenan-induced paw edema test in rats. neliti.comsciencescholar.us Specifically, compounds AL01 (2-methyl-1-(4-methyl piperazine-1-yl)-4-(naphthalen-1-ylmethylene)-1H-imidazol-5(4H)-one) and AL02 (4-benzylidene-2-methyl-1-(4-methylpiperazin-1-yl)-1H-imidazol-5(4H)-one) showed more potent anti-inflammatory activity than diclofenac. sciencescholar.ussciencescholar.us

| Compound | In Vivo Model | Result | Reference |

|---|---|---|---|

| Compound 2a | Carrageenan-induced paw edema | Exhibited 100% anti-inflammatory activity at 100 mg/kg b.w., comparable to diclofenac. | nih.gov |

| Compound 2b | Carrageenan-induced paw edema | Exhibited 100% anti-inflammatory activity at 100 mg/kg b.w., comparable to diclofenac. | nih.gov |

| AL01 | Carrageenan-induced paw edema | Displayed more potent anti-inflammatory activity than reference diclofenac. | sciencescholar.ussciencescholar.us |

| AL02 | Carrageenan-induced paw edema | Displayed more potent anti-inflammatory activity than reference diclofenac. | sciencescholar.ussciencescholar.us |

Antiviral Efficacy and Mechanism of Action Studies (e.g., Dengue Virus, COVID-19 related)

The broad biological activity of the imidazole scaffold extends to antiviral applications. researchgate.netnih.gov Researchers have explored imidazole derivatives for their inhibitory action against various viruses, including Dengue virus (DENV) and SARS-CoV-2.

Dengue is a major global health threat, and there is an urgent need for effective antiviral therapies. nih.govnih.gov The RNA-dependent RNA polymerase (RdRp) of the virus is a crucial target for drug development. nih.gov A series of imidazole 4,5-dicarboxamide derivatives have been synthesized and evaluated for their ability to inhibit DENV replication. nih.gov Furthermore, nucleoside analogues containing an imidazole core, such as 5-ethynyl-(1-β-d-ribofuranosyl)imidazole-4-carboxamide (9a) and its derivatives, have been identified as lead compounds against DENV. nih.gov Another study investigated a copper complex, [Cu(2,4,5-triphenyl-1H-imidazole)2(H2O)2].Cl2, which was found to significantly inhibit the replication of DENV-2 in Vero cells with an IC50 value of 98.62 μg/mL. nih.gov

In the context of the COVID-19 pandemic, researchers have used computational methods to screen for potential inhibitors of SARS-CoV-2. Molecular docking studies of newly synthesized azo imidazole derivatives showed good binding energies (ranging from -7.0 to -7.9 kcal/mol) against the main protease (Mpro or 6LU7) of the virus, suggesting they could be promising inhibitors. nih.gov

| Compound/Derivative Series | Viral Target | Key Findings | Reference |

|---|---|---|---|

| Imidazole 4,5-dicarboxamide derivatives | Dengue Virus (DENV) | Showed inhibitory action against DENV replication in high-throughput screening assays. | nih.gov |

| 5-ethynyl-(1-β-d-ribofuranosyl)imidazole-4-carboxamide (9a) | Dengue Virus (DENV) | Identified as a lead compound against DENV replication. | nih.gov |

| [Cu(2,4,5-triphenyl-1H-imidazole)2(H2O)2].Cl2 | Dengue Virus 2 (DENV-2) | Inhibited DENV-2 replication with an IC50 of 98.62 μg/mL and low cytotoxicity. | nih.gov |

| Azo imidazole derivatives (7a-d) | SARS-CoV-2 Main Protease (Mpro) | Demonstrated good binding energies (−7.0 to −7.9 kcal/mol) in molecular docking studies, indicating promising inhibitory activity. | nih.gov |

Other Emerging Biological Activities and Therapeutic Applications

Beyond the well-documented anticancer, anti-inflammatory, and antiviral properties, the versatile imidazole core has been incorporated into molecules with a wide array of other biological activities. nih.govsemanticscholar.orgresearchgate.net The unique chemical properties of the imidazole ring allow it to interact with various biological targets, leading to diverse therapeutic applications. researchgate.netsemanticscholar.org

One significant area of research is the development of imidazole derivatives as antitumor agents that act through mechanisms other than tubulin inhibition. For example, a series of N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives were synthesized and screened for their antitumor activity against Ehrlich ascites tumor (EAT) cells. nih.gov These compounds were found to inhibit the proliferation of EAT cells, reduce ascites volume, and increase the survival of the test animals. The study identified that these derivatives could induce apoptosis, with a pyrrolidine-substituted imidazole derivative emerging as a particularly potent antitumor compound. nih.gov

The imidazole scaffold is also a key component in compounds with analgesic, antifungal, antibacterial, anti-tubercular, and antidepressant properties, highlighting its importance in drug discovery and development. nih.govsemanticscholar.orgnih.gov

Comparative Bioactivity Profiling with Related Imidazole Derivatives and Structural Analogues

To understand the structure-activity relationships (SAR) and optimize the therapeutic potential of imidazole-based compounds, researchers frequently conduct comparative bioactivity profiling against related derivatives and other structural analogues. researchgate.netresearchgate.net

In the realm of tubulin polymerization inhibitors, imidazole derivatives are often compared with other heterocyclic compounds that target the colchicine (B1669291) binding site. For instance, the activity of benzimidazole (B57391) derivatives has been critically reviewed and compared with other analogues. researchgate.net The development of T115, a 1,2,4-triazole-based compound, was inspired by the structure of combretastatin (B1194345) A-4 (CA-4), a well-known natural product. nih.gov While T115 is a structural analogue of CA-4, its triazole core was specifically designed to overcome the instability of the cis-stilbene (B147466) double bond in CA-4, which can isomerize to the inactive trans conformation. This modification resulted in a highly potent and stable compound. nih.gov

In anti-inflammatory studies, newly synthesized imidazole derivatives are almost always evaluated against a standard reference drug, typically a widely used NSAID like diclofenac or indomethacin. nih.govnih.gov This direct comparison allows for a clear assessment of their potency. Studies on imidazole-5(4H)-ones showed that certain derivatives, such as AL01 and AL02, had superior anti-inflammatory effects compared to diclofenac in the same experimental model. sciencescholar.ussciencescholar.us This comparative approach is crucial for identifying lead compounds that may offer improved efficacy or a better side-effect profile than existing therapies.

Applications of 2,4 Dimethyl 1h Imidazole 5 Carbaldehyde As a Chemical Biology Probe and Building Block in Drug Discovery

Utilization in the Synthesis of Complex Heterocyclic Compounds for Drug Development

2,4-Dimethyl-1H-imidazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of a wide array of complex heterocyclic compounds with potential therapeutic applications. The aldehyde group at the 5-position is a key functional handle that allows for a variety of chemical transformations, including condensation, oxidation, and cycloaddition reactions. These reactions enable the construction of fused heterocyclic systems and the introduction of diverse pharmacophores, leading to the generation of novel drug candidates.

The imidazole (B134444) nucleus itself is a fundamental component of many important biological molecules, including the amino acid histidine and purines in DNA. researchgate.netlongdom.org Its derivatives are known to exhibit a broad spectrum of pharmacological activities, such as antifungal, antibacterial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netmdpi.com The reactivity of the carbaldehyde group allows medicinal chemists to readily modify the core imidazole structure, creating libraries of compounds for biological screening.

One common synthetic strategy involves the reaction of the aldehyde with binucleophilic reagents to form new heterocyclic rings. For instance, condensation of imidazole-5-carbaldehydes with 2-aminophenols, 2-aminothiophenols, or 1,2-diaminobenzenes can yield imidazole-fused benzoxazoles, benzothiazoles, and benzodiazepines, respectively. researchgate.net These fused systems are prevalent in many clinically used drugs. The general scheme for such reactions starting from the analogous 4-methyl-1H-imidazole-5-carbaldehyde suggests a versatile route to novel bioactive agents. researchgate.net

Below is a table summarizing representative heterocyclic systems that can be synthesized from imidazole aldehydes and their associated biological activities.

| Starting Material | Reagent | Resulting Heterocyclic System | Potential Biological Activity |

| 2,4-Dimethyl-1H-imidazole-5-carbaldehyde | o-Aminophenol | Imidazole-fused Benzoxazole | Anticancer, Antimicrobial |

| 2,4-Dimethyl-1H-imidazole-5-carbaldehyde | o-Aminothiophenol | Imidazole-fused Benzothiazole | Antitumor, Antifungal |

| 2,4-Dimethyl-1H-imidazole-5-carbaldehyde | o-Phenylenediamine | Imidazole-fused Benzodiazepine | Anxiolytic, Anticonvulsant |

| 2,4-Dimethyl-1H-imidazole-5-carbaldehyde | Hydrazine derivatives | Imidazo[4,5-d]pyridazines | Kinase inhibitors |

This table presents potential synthetic pathways and activities based on established reactivity of imidazole aldehydes.

Development of Fluorescent Probes and Imaging Agents for Biological Systems

The inherent electronic properties and structural planarity of the imidazole ring make it an excellent platform for the design of fluorescent probes and imaging agents. While specific research on 2,4-Dimethyl-1H-imidazole-5-carbaldehyde for this purpose is emerging, the general class of imidazole-based compounds has been extensively explored for creating sensors for ions, reactive oxygen species, and specific biomolecules. The aldehyde functionality is particularly advantageous in this context, as it provides a reactive site for conjugating the imidazole scaffold to other fluorophores or for creating "turn-on" fluorescent sensors.

The development of such probes often relies on the formation of a Schiff base through the condensation of the aldehyde group with an amino-functionalized fluorophore or a biological targeting moiety. This reaction can lead to changes in the electronic structure of the resulting molecule, causing a detectable change in its fluorescence properties upon binding to a target analyte. For example, the reaction with primary amines can quench fluorescence, which is then restored upon interaction with a target, a mechanism known as photoinduced electron transfer (PeT).

Furthermore, the imidazole core can be incorporated into larger conjugated systems to tune the photophysical properties, such as absorption and emission wavelengths. The electron-withdrawing nature of the imidazole ring can be exploited to create donor-π-acceptor (D-π-A) type chromophores with large two-photon absorption cross-sections, making them suitable for bioimaging applications with deeper tissue penetration and lower phototoxicity.

| Probe Design Strategy | Target Analyte/Application | Principle of Detection |

| Schiff base formation with amino-fluorophores | pH, Metal ions | Modulation of photoinduced electron transfer (PeT) |

| Condensation with hydrazine/hydroxylamine derivatives | Carbonyl compounds | Formation of fluorescent hydrazones/oximes |

| Incorporation into D-π-A systems | Two-photon microscopy | Enhanced two-photon absorption |

| Conjugation to biomolecules | Targeted cell imaging | Specific localization and reporting |

Role as a Privileged Scaffold in Medicinal Chemistry Programs

The imidazole ring is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.net This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of a wide range of therapeutic agents. mdpi.com The imidazole nucleus can engage in various non-covalent interactions, including hydrogen bonding (as both donor and acceptor), metal coordination, and π-π stacking, which are crucial for molecular recognition at the active sites of proteins and enzymes. researchgate.net

2,4-Dimethyl-1H-imidazole-5-carbaldehyde embodies the characteristics of a privileged scaffold. The specific arrangement of its substituents offers a unique three-dimensional shape and electronic distribution that can be tailored for selective interactions with a desired biological target. The methyl groups at positions 2 and 4 can provide steric bulk and enhance hydrophobic interactions, while the aldehyde at position 5 and the nitrogen atoms of the imidazole ring offer sites for polar interactions.

The versatility of the imidazole scaffold is evident in the broad array of drugs that contain this moiety, targeting a wide range of diseases. researchgate.netlongdom.org These include antifungal agents (e.g., ketoconazole), anti-ulcer drugs (e.g., cimetidine), and antihypertensives (e.g., losartan). The ability of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde to serve as a precursor to a diverse set of complex molecules underscores its importance as a privileged building block in modern drug discovery programs. medchemexpress.com

Fragment-Based Drug Design and Library Synthesis

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of high-quality lead compounds. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown or linked together to produce potent and selective drug candidates.

2,4-Dimethyl-1H-imidazole-5-carbaldehyde is an ideal candidate for inclusion in fragment libraries. medchemexpress.com It possesses several desirable characteristics for a fragment:

Low Molecular Weight: It adheres to the "Rule of Three" often applied in FBDD.

Functional Group Handle: The carbaldehyde group provides a straightforward point for chemical elaboration, allowing for the rapid synthesis of analogues to explore the structure-activity relationship (SAR).

3D Complexity: The substituted imidazole ring offers a defined three-dimensional shape that can effectively probe pockets on a protein surface.

Favorable Physicochemical Properties: It has a good balance of polarity and lipophilicity.

The use of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde in library synthesis allows for the creation of a collection of diverse yet related compounds. By reacting the aldehyde with a variety of amines, hydrazines, or other nucleophiles, a large library of derivatives can be quickly assembled for high-throughput screening. This approach, known as diversity-oriented synthesis, is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel bioactive molecules. Its relevance is highlighted by its inclusion in various screening libraries, including covalent and structurally diverse fragment libraries. medchemexpress.com

Advanced Materials Science and Catalysis Research Leveraging 2,4 Dimethyl 1h Imidazole 5 Carbaldehyde

Integration into Functional Materials for Optical and Electronic Applications

The imidazole (B134444) ring is an electron-rich π-conjugated system, which imparts favorable electronic and optical properties to its derivatives. researchgate.net The functionalization of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde, particularly through its aldehyde group, allows for its integration into larger molecular architectures with tailored optical and electronic characteristics.

While direct research on the optical and electronic materials derived specifically from 2,4-Dimethyl-1H-imidazole-5-carbaldehyde is emerging, studies on analogous imidazole-based Schiff bases and other derivatives suggest significant potential. For instance, the coordination of metal ions to imidazole-based ligands can lead to the development of luminescent coordination polymers. nih.gov The imidazole moiety can act as a robust coordinating ligand, and the functionalized side groups can influence the emission properties of the resulting metal complexes.

Table 1: Potential Optical and Electronic Applications of Materials Derived from 2,4-Dimethyl-1H-imidazole-5-carbaldehyde

| Material Type | Potential Application | Underlying Principle |

| Schiff Base Derivatives | Fluorescent Sensors | Modulation of intramolecular charge transfer upon analyte binding. |

| Coordination Polymers | Luminescent Materials | Ligand-to-metal or metal-to-ligand charge transfer processes. |

| Organic Dyes | Optoelectronic Devices | Tunable HOMO-LUMO energy gaps for light absorption and emission. |

Precursor for N-Heterocyclic Carbene (NHC) Ligands in Homogeneous and Heterogeneous Catalysis

N-Heterocyclic carbenes (NHCs) have become a cornerstone of modern catalysis, serving as highly effective ligands for a wide range of transition metals. nih.gov Their strong σ-donating ability and tunable steric and electronic properties make them superior to traditional phosphine (B1218219) ligands in many catalytic applications. rsc.orgresearchgate.net The synthesis of NHCs typically involves the deprotonation of a corresponding imidazolium (B1220033) salt precursor. upenn.edursc.orgresearchgate.netrsc.orgresearchgate.net

2,4-Dimethyl-1H-imidazole-5-carbaldehyde can serve as a key starting material for the synthesis of functionalized imidazolium salts. The imidazole nitrogen atoms can be alkylated to introduce various substituents, and the aldehyde group provides a handle for further functionalization. A study on the closely related 4-methyl-1H-imidazole-5-carbaldehyde demonstrated the successful methylation of both nitrogen atoms to form a 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt. researchgate.net A similar synthetic strategy can be applied to 2,4-Dimethyl-1H-imidazole-5-carbaldehyde to yield the corresponding imidazolium salt, which is a direct precursor to an NHC ligand bearing a formyl group.

The presence of the aldehyde functionality on the NHC backbone can have a significant impact on the catalytic activity of the resulting metal complexes. It can influence the electronic properties of the ligand and may also participate in the catalytic cycle or be used to immobilize the catalyst on a solid support for heterogeneous catalysis. NHC-catalyzed reactions often involve the umpolung of aldehydes, where the carbene catalyst reverses the normal reactivity of the aldehyde. rsc.orgresearchgate.net

Table 2: Synthetic Steps for NHC Ligand Precursor from 2,4-Dimethyl-1H-imidazole-5-carbaldehyde

| Step | Reaction | Reagents | Product |

| 1 | N-Alkylation | Alkyl halide (e.g., CH₃I) | 1,3,4-Trimethyl-5-formyl-1H-imidazol-3-ium salt |

| 2 | Deprotonation | Strong base (e.g., KHMDS) | 1,3,4-Trimethyl-5-formyl-1H-imidazol-2-ylidene (NHC) |

Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers with Imidazole-Based Ligands

Metal-Organic Frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.govmdpi.comresearchgate.netrsc.orgresearchgate.net The choice of the organic ligand is crucial in determining the structure and properties of the resulting framework. Imidazole and its derivatives are widely used as ligands in the synthesis of MOFs due to their versatile coordination modes and the stability of the resulting frameworks. rsc.org

To be utilized as a primary building block for MOFs, the aldehyde group of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde would typically need to be converted into a coordinating group, such as a carboxylate. The oxidation of the aldehyde to a carboxylic acid would yield 2,4-dimethyl-1H-imidazole-5-carboxylic acid. Further oxidation could potentially lead to the formation of 2,4-dimethyl-1H-imidazole-4,5-dicarboxylic acid. The oxidation of substituted benzimidazoles to imidazole-4,5-dicarboxylic acids has been reported, suggesting that similar transformations may be feasible for 2,4-Dimethyl-1H-imidazole-5-carbaldehyde. walshmedicalmedia.comjournal-vniispk.rudntb.gov.uaresearchgate.net

Once converted to the corresponding carboxylic acid or dicarboxylic acid, this ligand can be reacted with various metal salts under solvothermal conditions to form MOFs. Research on the closely related 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid has shown that it can form stable 3D frameworks with lanthanide ions, which exhibit interesting luminescence properties. nih.govrsc.orgrsc.org Similarly, MOFs constructed from 2-phenyl-1H-imidazole-4,5-dicarboxylic acid have also been reported. rsc.org These examples highlight the potential of using ligands derived from 2,4-Dimethyl-1H-imidazole-5-carbaldehyde in the design and synthesis of novel MOFs with tailored properties for applications in gas storage, separation, and sensing. acs.org

Analytical and Environmental Chemistry Research Involving 2,4 Dimethyl 1h Imidazole 5 Carbaldehyde

Development of Advanced Detection and Quantification Methodologies in Complex Matrices

The accurate detection and quantification of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde and related imidazole (B134444) compounds in intricate matrices like atmospheric aerosols are crucial for environmental studies. The development of sensitive and selective analytical methods is a key area of research.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, for polar compounds like imidazoles, derivatization is often necessary to improve their volatility and chromatographic behavior.

A detection method for a suite of seven imidazole-like compounds, including the related 2,4-dimethylimidazole (B189465) (2,4-DMI) and 2-methylimidazole-4-carbaldehyde (2MI4C), utilized a derivatization process prior to GC-MS analysis. gdut.edu.cn The technique involved using isobutyl chloroformate in the presence of acetonitrile, pyridine, and anhydrous ethanol. gdut.edu.cn This procedure was optimized to ensure efficient derivatization, with specific volumes of each reagent being crucial for the reaction. gdut.edu.cn The study found that adjusting the pH to 8.0 was optimal for the extraction of these compounds from aqueous solutions. gdut.edu.cn This methodology achieved low limits of detection (LOD) and quantification (LOQ), demonstrating its high sensitivity for analyzing imidazole-like compounds in environmental samples. gdut.edu.cn

Table 1: GC-MS Method Parameters for Imidazole-like Compounds

| Parameter | Value/Condition |

|---|---|

| Derivatization Reagent | Isobutyl chloroformate |

| Solvents | Acetonitrile, Pyridine, Anhydrous ethanol |

| Optimal pH for Extraction | 8.0 |

| LOD Range | 0.0553–0.8914 µg/mL |

| LOQ Range | 0.2370–1.9373 µg/mL |

This interactive table summarizes the key parameters of the GC-MS derivatization method developed for the analysis of various imidazole-like compounds. gdut.edu.cn

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) like Orbitrap-MS, has emerged as a preferred method for analyzing polar, non-volatile compounds directly from aqueous samples, often without the need for derivatization. nih.govresearchgate.net

A method was developed using UHPLC-Orbitrap-MS to identify and quantify ten different imidazoles in aqueous extracts of aerosol particles. researchgate.net This approach offers the advantage of minimal sample preparation, allowing for direct injection of the aqueous particle extract after filtration. wiley.com The study tested several chromatographic columns for optimal separation, with the Acquity HSS T3 column proving most effective. researchgate.netwiley.com This method demonstrated low detection limits (below 25 nM) and good repeatability. researchgate.net The developed technique was successfully applied to quantify six of the ten target imidazoles in ambient aerosol samples and qualitatively identify others, including 4-imidazolecarboxaldehyde and 4-methyl-5-imidazolecarboxaldehyde, which are structurally related to 2,4-Dimethyl-1H-imidazole-5-carbaldehyde. researchgate.net The direct analysis capability and high sensitivity of LC-HRMS make it a powerful tool for studying imidazoles in complex environmental matrices. nih.govresearchgate.net

Studies on its Environmental Fate and Role in Atmospheric Chemistry

Imidazoles, including 2,4-Dimethyl-1H-imidazole-5-carbaldehyde, are recognized as important components of atmospheric brown carbon (BrC), a class of light-absorbing organic aerosols that can impact the Earth's radiative balance. gdut.edu.cnsdu.edu.cn Their formation and subsequent chemical transformations in the atmosphere are subjects of ongoing research.

Brown carbon aerosols contain a variety of organic compounds that absorb sunlight, and imidazole derivatives are significant contributors to this absorption. sdu.edu.cn These compounds are primarily formed in the atmosphere through secondary processes. The key pathway involves the aqueous-phase reaction of dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal, with nitrogen-containing species like ammonia (B1221849) and ammonium (B1175870) salts, which are abundant in atmospheric aerosols. scispace.comresearchgate.netrsc.org

Laboratory studies have shown that the reaction between pyruvaldehyde (a dicarbonyl) and ammonium sulfate (B86663) leads to the formation of 4-methyl-imidazole and 4-methyl-imidazole-2-carbaldehyde as major products. mdpi.combohrium.com This suggests a similar formation mechanism for 2,4-Dimethyl-1H-imidazole-5-carbaldehyde from the reaction of related dicarbonyl precursors with reduced nitrogen compounds in atmospheric water droplets. gdut.edu.cn The presence of various imidazole compounds in atmospheric particles, internally mixed with carbonyls, amines, and ammonium, supports their secondary formation in the environment. sdu.edu.cn This process is a key contributor to the pool of atmospheric brown carbon, influencing the optical properties of aerosols. scispace.com

Once formed, imidazole-containing aerosols undergo atmospheric processing, which acts as a chemical sink. Photochemical degradation is a primary pathway for the removal of these compounds from the atmosphere. sdu.edu.cn

Field studies monitoring imidazole-containing particles have observed distinct diurnal variations, with a sharp decrease in their number fraction from morning to noon, especially on sunny days. sdu.edu.cn This decline is strongly correlated with increased solar radiation and photochemical indicators like ozone (O3), pointing to photolysis as a major degradation mechanism. sdu.edu.cn Laboratory experiments have confirmed that imidazoles degrade significantly when exposed to sunlight or simulated UV light. sdu.edu.cn

Furthermore, some imidazole derivatives, such as imidazole-2-carboxaldehyde, can act as photosensitizers. wiley.comsemanticscholar.org When they absorb light, they can form excited triplet states that initiate other chemical reactions, such as the formation of HO₂ radicals. semanticscholar.orgcopernicus.org This process can contribute to further aerosol aging and growth. semanticscholar.org The photochemical reactions of imidazole-2-carbaldehyde in atmospheric droplets can also be a source of hydrogen peroxide (H₂O₂), a key oxidant in the atmosphere that contributes to sulfate formation. acs.orgnih.gov Therefore, the atmospheric degradation of these compounds is a complex process involving both direct photolysis and indirect photosensitized reactions. sdu.edu.cnnih.gov

Future Research Directions and Unaddressed Challenges in 2,4 Dimethyl 1h Imidazole 5 Carbaldehyde Chemistry

Exploration of Novel and Sustainable Synthetic Routes and Methodologies

The development of efficient and environmentally benign synthetic pathways is a cornerstone of modern chemistry. For 2,4-Dimethyl-1H-imidazole-5-carbaldehyde, future research is geared towards methodologies that adhere to the principles of green chemistry, aiming to improve upon traditional synthetic protocols. A significant challenge lies in adapting existing methods to achieve high yields and purity while minimizing waste and the use of hazardous reagents.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times from hours to minutes and improve yields for imidazole (B134444) synthesis. researchgate.netresearchgate.net Future work should focus on optimizing microwave parameters for the specific synthesis of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde.

Catalyst-Free and Solvent-Free Reactions: Research into solid-state reactions or those using minimal, non-toxic solvents like water represents a significant step towards sustainability. researchgate.netresearchgate.netijpsr.com The challenge is to identify conditions that facilitate the reaction without a catalyst or solvent, which often requires a deep understanding of the reaction mechanism.

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly efficient. sciepub.com Developing a novel MCR for 2,4-Dimethyl-1H-imidazole-5-carbaldehyde could streamline its production, but designing such a reaction requires careful selection of starting materials and conditions.

Novel Catalytic Systems: The use of reusable, non-hazardous catalysts such as Brønsted acidic ionic liquids or silica sulfuric acid could offer significant advantages. ijpsr.comsciepub.com Research is needed to identify or develop a catalyst that is highly effective and selective for this specific imidazole derivative.

| Methodology | Potential Advantages | Key Research Challenge |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields | Optimization of specific reaction conditions (power, temperature, time) |

| Solvent-Free Conditions | Reduced waste, lower environmental impact, simplified purification | Achieving efficient reaction kinetics without a solvent medium |

| Multicomponent Reactions | High atom economy, operational simplicity, convergent synthesis | Designing a convergent and high-yielding one-pot synthesis strategy |

| Green Catalysis | Catalyst reusability, reduced toxicity, enhanced reaction rates | Identifying a highly selective and robust catalyst for the target molecule |

Identification of Undiscovered Biological Targets and Pharmacological Profiles for Therapeutic Innovation

The imidazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with diverse activities, including antifungal, anticancer, and antibacterial properties. researchgate.netdergipark.org.trmdpi.com However, the specific biological activities of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde and its derivatives are largely unexplored. This presents a major opportunity for therapeutic innovation.

Future research should be directed towards:

Broad-Spectrum Biological Screening: A primary challenge is the lack of data. A systematic screening of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde and a library of its derivatives against a wide panel of biological targets (e.g., kinases, proteases, GPCRs) is a critical first step.